4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole
Description
4-(4-Chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a 4-chlorophenyl group at the 4-position and a 2'-fluoro-4'-propyl-biphenyl moiety at the 5-position of the pyrazole core. This structure combines halogenated aromatic systems with a flexible propyl chain, which may enhance lipophilicity and influence intermolecular interactions. The compound is cataloged under CAS 338966-82-8 and is commercially available at 95% purity ().
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDZQCAMOQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
The Knorr pyrazole synthesis is adapted using 4-chlorophenylhydrazine and a diketone precursor. For the 5-position biphenyl group, 2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-carbonylacetone is synthesized via Friedel-Crafts acylation (Table 1).
Procedure :
- React 4-chlorophenylhydrazine hydrochloride (1.0 eq) with 2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-carbonylacetone (1.1 eq) in ethanol under reflux (12 h).
- Catalyze with DABCO (10 mol%) to enhance regioselectivity.
- Isolate product via column chromatography (hexane/ethyl acetate).
Outcome :
Multicomponent Reactions (MCRs)
A three-component reaction (aldehyde, pyrazolone, malononitrile) optimizes atom economy.
Procedure :
- Combine 4-chlorobenzaldehyde (1.0 eq), 2'-fluoro-4'-propylbiphenyl-4-carbaldehyde (1.0 eq), and malononitrile (1.2 eq) in ethanol.
- Catalyze with DABCO (15 mol%) at 80°C (6 h).
- Acidify to precipitate the product.
Outcome :
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Introduces the biphenyl group post-pyrazole formation (Table 2).
Procedure :
- Synthesize 5-bromo-4-(4-chlorophenyl)-1H-pyrazole via bromination.
- Couple with 2-fluoro-4-propylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C (24 h).
Outcome :
Direct C–H Arylation
Avoids pre-halogenation steps using Pd/Cu catalysts.
Procedure :
- React 4-(4-chlorophenyl)-1H-pyrazole (1.0 eq) with 4-bromo-2-fluoro-1-propylbenzene (1.5 eq).
- Use Pd(OAc)₂ (5 mol%), CuI (10 mol%), and PPh₃ in DMF at 120°C (18 h).
Outcome :
Biphenyl Synthesis Methods
Friedel-Crafts Alkylation
Constructs the 2'-fluoro-4'-propylbiphenyl fragment (Table 3).
Procedure :
- React 4-fluorophenylmagnesium bromide with 4-propylbenzaldehyde in THF (-20°C).
- Quench with NH₄Cl and oxidize with MnO₂ to biphenyl.
Outcome :
Ullmann Coupling
Alternative for electron-deficient substrates.
Procedure :
- Couple 2-fluoro-4-propyliodobenzene (1.0 eq) with 4-iodophenylboronic acid (1.2 eq) using CuI (10 mol%) and 1,10-phenanthroline in DMSO (120°C, 24 h).
Outcome :
Challenges and Optimization
Regiochemical Control
Functional Group Compatibility
- Biphenyl fluorination : Requires anhydrous conditions to prevent hydrolysis.
- Propyl group stability : Avoid strong acids to prevent elimination.
Comparative Data Tables
Table 1. Cyclocondensation Method Performance
| Method | Catalyst | Yield (%) | Regioselectivity (4:5) |
|---|---|---|---|
| Hydrazine-Diketone | DABCO | 58–62 | 4:1 |
| MCR | DABCO | 65–70 | 3:1 |
Table 2. Cross-Coupling Efficiency
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 72–75 | >95 |
| C–H Arylation | Pd(OAc)₂/CuI | 50–55 | 85–90 |
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using halogenated aromatics and organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, pyrazoline derivatives have been reported to show effectiveness against various bacterial strains, suggesting that 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The structural modifications in compounds like 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole could enhance their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Cannabinoid Receptor Modulation
Further investigations into pyrazole derivatives have revealed their potential as cannabinoid receptor modulators. Specifically, compounds structurally related to 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole have shown promise in binding to the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception .
Structural Characteristics and Synthesis
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole can be achieved through various synthetic routes involving the condensation of appropriate precursors under controlled conditions. The use of solvents such as dimethylformamide has been noted to facilitate high-yield synthesis processes .
Crystallographic Studies
Crystallographic analyses have provided insights into the molecular structure of this compound. Studies utilizing single crystal X-ray diffraction have revealed that the molecule exhibits a planar conformation with specific orientations of substituent groups that may influence its biological activity .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several pyrazole derivatives, it was found that compounds similar to 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ofloxacin .
Case Study 2: In Vivo Studies on Weight Reduction
Another significant study investigated the effects of pyrazoline derivatives on body weight reduction in animal models. The findings suggested that these compounds could act as effective CB1 antagonists, leading to decreased appetite and weight loss. This positions 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole as a potential therapeutic option for obesity management .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations:
Heterocycle Core: The target compound’s pyrazole core differs from thiazole (Compounds 4, 5) and pyrimidine () analogs.
Halogen Effects : Chlorine (in the target and Compound 4) vs. bromine (Compound 5) substituents impact crystal packing via van der Waals interactions. For example, Compounds 4 and 5 are isostructural but adjust packing to accommodate Cl/Br size differences .
Propyl Chain: The 4'-propyl group in the target compound is absent in most analogs.
Physicochemical and Crystallographic Properties
- Crystal Packing: Compounds 4 and 5 exhibit similar molecular conformations but divergent packing due to halogen size (Cl: 1.76 Å vs. Br: 1.94 Å van der Waals radii).
- Planarity: The biphenyl group in the target compound is likely non-planar (as seen in ’s fluorophenyl analogs), creating a twisted conformation that affects π-π stacking and solubility .
Biological Activity
The compound 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
- Molecular Formula : C31H23ClF N2
- Molecular Weight : 620.88 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
The mechanism of action appears to involve the inhibition of specific pathways related to cell proliferation and apoptosis induction.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well documented. The compound showed potent activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL | |
| Candida albicans | 10.0 µg/mL |
Fluorine substitution on the phenyl ring significantly enhances the antimicrobial potency of these compounds.
Anti-inflammatory Activity
In vitro studies have shown that this pyrazole derivative can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. The compound was tested in models of inflammation where it demonstrated a reduction in TNF-alpha and IL-6 levels.
Antioxidant Activity
Antioxidant assays revealed that the compound exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The following table summarizes the findings:
Case Studies
A notable study published in Nature explored the structure-activity relationship (SAR) of pyrazole derivatives, including the compound in focus. It was found that modifications on the biphenyl moiety could enhance biological activity significantly, suggesting avenues for further research and development.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm substituent positions. For example, the deshielded proton at δ 8.2–8.5 ppm indicates pyrazole C-H, while biphenyl protons appear as multiplets .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) determines bond lengths (C-Cl: ~1.74 Å) and dihedral angles between aromatic rings, critical for conformational analysis .
What in vitro assays are recommended for preliminary evaluation of biological activity, and how should controls be designed?
Q. Basic
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), normalizing viability against cisplatin .
- Controls : Include solvent-only (DMSO) and reference compounds (e.g., doxorubicin) to validate assay conditions .
How do substituents (chlorophenyl, fluorophenyl, propyl) influence structure-activity relationships (SAR) in this compound?
Q. Advanced
- Chlorophenyl : Enhances lipophilicity (logP ↑) and π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Fluorophenyl : Modulates electronic effects (σp ≈ 0.06) and metabolic stability by reducing oxidative degradation .
- Propyl group : Balances solubility and membrane permeability; elongation to butyl may reduce activity due to steric hindrance .
Methodology : Synthesize analogs with systematic substituent variations and correlate IC₅₀ values with Hammett constants .
How can contradictory data on solubility and bioactivity be reconciled?
Q. Advanced
- Solubility profiling : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
- Bioactivity context : Low solubility may reduce efficacy in aqueous assays but enhance membrane penetration. Compare results across solvent systems (e.g., DMSO vs. cyclodextrin inclusion complexes) .
What computational strategies predict binding modes and pharmacokinetic properties?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Grid parameters: 20 ų box centered on active site .
- ADMET prediction : SwissADME calculates logP, BBB permeability, and CYP450 inhibition. Multiwfn analyzes electrostatic potential maps for reactive sites .
How does the compound’s stability vary under physiological conditions, and what degradation products form?
Q. Advanced
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and oxidative stress (H₂O₂). Monitor via HPLC-MS .
- Degradation pathways : Propyl chain oxidation to carboxylic acid; pyrazole ring cleavage under strong acids .
What crystallographic data reveal about the compound’s 3D conformation and intermolecular interactions?
Q. Advanced
- Packing analysis : Hydrogen bonds (C-H⋯O/N) and π-stacking distances (3.4–3.8 Å) stabilize the crystal lattice .
- Torsion angles : Biphenyl dihedral angles (~45°) indicate hindered rotation, affecting binding to planar enzyme sites .
What scale-up challenges arise in multi-gram synthesis, and how are they addressed?
Q. Advanced
- Catalyst loading : Reduce Pd content (<0.5 mol%) via ligand screening (XPhos) to minimize costs .
- Workflow optimization : Switch batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .
How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
